4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C7H13N2O4. It is known for its unique structure, which includes both amine and ester functional groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate typically involves the reaction of 1,3-diaminopropan-2-ol with an appropriate ester or acid derivative. One common method is the esterification reaction where 1,3-diaminopropan-2-ol reacts with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amide or urea derivatives.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
Scientific Research Applications
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoic acid
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxopentanoate
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoamide
Uniqueness
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is unique due to its specific combination of amine and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
666748-26-1 |
---|---|
Molecular Formula |
C7H13N2O4- |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-(1,3-diaminopropan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O4/c8-3-5(4-9)13-7(12)2-1-6(10)11/h5H,1-4,8-9H2,(H,10,11)/p-1 |
InChI Key |
CVFSIVMPPBACKU-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)OC(CN)CN)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.